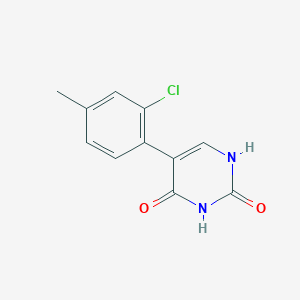
5-(2-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% (hereafter referred to as 5-CMP-DHP) is a synthetic compound with a wide range of applications in research and development. It is a nitrogen-containing heterocyclic compound, with a molecular weight of 226.71 g/mol. 5-CMP-DHP is a versatile compound, with potential applications in drug design, synthesis, and biological research.
Mecanismo De Acción
The mechanism of action of 5-CMP-DHP is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Inhibition of COX-2 can lead to the reduction of inflammation and pain.
Biochemical and Physiological Effects
5-CMP-DHP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, 5-CMP-DHP has been shown to have anti-inflammatory, analgesic, and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-CMP-DHP in laboratory experiments include its availability, low cost, and wide range of applications. In addition, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for research and development. The main limitation of 5-CMP-DHP is its potential toxicity, which should be taken into consideration when conducting experiments.
Direcciones Futuras
Future research on 5-CMP-DHP could focus on its potential applications in drug design and synthesis. In addition, further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. Furthermore, studies could be conducted to investigate the potential toxicity of 5-CMP-DHP, as well as its interactions with other compounds. Finally, research could be conducted to investigate its potential applications in other areas, such as agriculture and food science.
Métodos De Síntesis
5-CMP-DHP can be synthesized through a variety of methods, including the reaction of 2-chloro-4-methylphenol with 4-amino-2,4-dihydroxypyrimidine. The reaction is conducted in the presence of anhydrous sodium carbonate and a catalytic amount of p-toluenesulfonic acid. The product is then purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
5-CMP-DHP has been widely used in research and development due to its versatile properties. It has been used as a starting material for the synthesis of various heterocyclic compounds, including pyrimidine derivatives. It has also been used as a building block for the synthesis of novel drugs, such as antifungal agents and antineoplastic agents. In addition, 5-CMP-DHP has been used in the synthesis of various polymers, such as polyurethanes and polyamides.
Propiedades
IUPAC Name |
5-(2-chloro-4-methylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-2-3-7(9(12)4-6)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVWWTQONISMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CNC(=O)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














